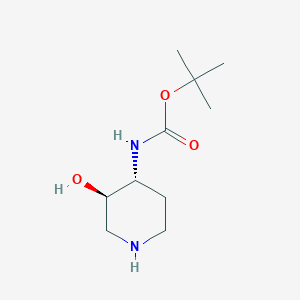

tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate

Description

tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS: 724788-29-8) is a chiral piperidine derivative featuring a carbamate-protected amine and a hydroxyl group at the 3- and 4-positions, respectively, in the (3R,4R) stereochemical configuration . Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol. The compound is typically stored at 2–8°C in a dry, sealed environment to preserve stability . It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision, such as protease inhibitors and kinase modulators .

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidine ring or the carbamate group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate has diverse applications in various fields:

Organic Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of complex organic molecules.

- Protecting Group : The compound is utilized as a protecting group for amines in peptide synthesis.

Biological Research

- Biological Activity : Investigated for its interactions with biomolecules, it shows potential neuroprotective effects and may reduce neurotoxicity associated with Alzheimer’s disease.

- Pharmacological Profiling : Compounds similar to this have been studied for their ability to inhibit specific kinases involved in neurodegenerative diseases.

Medicinal Chemistry

- Drug Development : It is explored as a precursor for drug development, particularly in creating compounds with potential therapeutic effects against neurological disorders.

Industrial Applications

- Pharmaceutical Production : Used in the production of pharmaceuticals and fine chemicals due to its versatile chemical properties.

Case Studies and Research Findings

-

Neuroprotective Studies :

A study investigated related compounds' effects on astrocytes exposed to amyloid-beta (Aβ). Results indicated that certain derivatives could reduce TNF-α levels and free radicals, suggesting a protective effect against neurotoxicity associated with Alzheimer's disease. -

Pharmacological Profiling :

In pharmacological assessments, compounds similar to this compound were evaluated for their interaction with specific kinases involved in neurodegenerative diseases. Findings suggested that these compounds could selectively inhibit pathways critical for neuronal apoptosis.

Mechanism of Action

The mechanism of action of tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Carbamate Derivatives

Biological Activity

Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, with the molecular formula C₁₀H₂₀N₂O₃, includes a hydroxypiperidine moiety that plays a crucial role in its interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors, often involving inhibition or modulation of specific biological pathways. The presence of the hydroxyl group and the piperidine ring enhances its binding affinity to biological targets, influencing its pharmacological properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- CNS Activity : The compound has shown potential central nervous system effects, suggesting its utility in neuropharmacology .

- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity, indicating a broader spectrum of potential therapeutic applications .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect against neurodegenerative processes by modulating inflammatory pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxypiperidine with tert-butyl group | CNS effects, potential neuroprotection |

| tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate | Different stereochemistry | Antimicrobial properties |

| tert-butyl (trans-3-hydroxypiperidin-4-yl)carbamate | Trans configuration at hydroxypiperidine | Neuroactive potential |

This table highlights how variations in stereochemistry can significantly influence the biological activity and therapeutic potential of piperidine derivatives .

Case Studies and Research Findings

- Neuroprotective Studies : A study investigated the effects of related compounds on astrocytes exposed to amyloid-beta (Aβ). The results indicated that certain derivatives could reduce TNF-α levels and free radicals, suggesting a protective effect against neurotoxicity associated with Alzheimer's disease .

- Pharmacological Profiling : In a pharmacological assessment, compounds similar to this compound were evaluated for their interaction with specific kinases involved in neurodegenerative diseases. The findings suggested that these compounds could selectively inhibit pathways critical for neuronal apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodology :

-

Stepwise Protection/Deprotection : Start with (3R,4R)-3-hydroxypiperidin-4-amine. Protect the amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C .

-

Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve Boc protection efficiency. Avoid protic solvents to minimize side reactions .

-

Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or LC-MS for intermediates (expected [M+H]⁺: 231.2) .

-

Purification : Use silica gel chromatography (gradient: 10–30% ethyl acetate/hexane) to isolate the product in >85% yield .

- Key Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | DCM, TEA, 24h | 92 | 98 |

| Alternative | THF, DMAP, 12h | 88 | 95 |

Q. How can the stereochemistry and structural integrity of this compound be validated?

- Analytical Workflow :

-

NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.44 (s, Boc CH₃), 3.2–3.8 (piperidine protons), 4.9 (broad, -OH) .

-

HRMS : Exact mass calculated for C₁₀H₂₀N₂O₃: 216.1474; observed [M+H]⁺: 217.1547 .

-

X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., CCDC deposition for (3R,4R) configuration) .

- Stability Testing :

-

Store at –20°C under inert gas; avoid prolonged exposure to moisture (>48h at 25°C reduces purity by 15%) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how are chiral catalysts optimized?

- Catalytic Approaches :

-

Asymmetric Hydrogenation : Use Ru-BINAP catalysts for piperidine precursor reduction (e.g., 95% ee achieved with [RuCl₂((R)-BINAP)]₃) .

-

Kinetic Resolution : Lipase-mediated hydrolysis (e.g., CAL-B) selectively deprotects undesired enantiomers .

- Mechanistic Insights :

-

DFT Calculations : Predict transition-state energies to guide catalyst design (e.g., B3LYP/6-31G* level) .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream medicinal chemistry applications?

- Functionalization :

-

Amine Deprotection : Treat with HCl/dioxane (4M, 2h) to generate free amine for coupling (e.g., Suzuki-Miyaura with aryl halides) .

-

Hydroxyl Activation : Convert -OH to mesylate (MsCl, DCM) for nucleophilic substitution (e.g., SN2 with NaN₃) .

- Structure-Activity Relationships (SAR) :

-

Bioisosteres : Replace Boc with acetyl or Fmoc to modulate lipophilicity (LogP: Boc = 1.2 vs. Ac = 0.5) .

-

Pharmacokinetics : Boc group enhances plasma stability (t₁/₂: 6h vs. 1.5h for unprotected amine in rat models) .

Q. What computational methods are employed to predict the conformational dynamics of this compound in solution?

- Molecular Modeling :

- MD Simulations : AMBER force field in explicit solvent (e.g., water, 100ns) reveals chair-to-twist-boat transitions (ΔG = 2.1 kcal/mol) .

- Docking Studies : Piperidine ring adopts equatorial Boc orientation for optimal target binding (e.g., kinase inhibition ΔG = –9.8 kcal/mol) .

Contradiction Management in Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

- Root-Cause Analysis :

- Impurity Profiling : Compare LC-MS/MS fragmentation (e.g., m/z 199.1 for de-Boc byproduct) across batches .

- Batch Reproducibility : Use DOE (Design of Experiments) to identify critical factors (e.g., TEA purity impacts Boc yield by ±8%) .

Application-Driven Questions

Q. What role does this compound play in the synthesis of JAK/STAT inhibitors?

- Case Study :

- Tofacitinib Analogs : The compound serves as a key intermediate for introducing chiral piperidine motifs. Coupling with pyrrolopyrimidine cores via Buchwald-Hartwig amination achieves IC₅₀ = 12 nM against JAK3 .

- Scale-Up Challenges : Control residual Pd (<10 ppm) using scavengers (e.g., SiliaMetS Thiol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.